BenchChemオンラインストアへようこそ!

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

1‑(6‑(1H‑indol‑1‑yl)pyrimidin‑4‑yl)piperidine‑3‑carboxylic acid (CAS 1795083‑99‑6, C₁₈H₁₈N₄O₂, MW 322.36) is a heterocyclic building block that combines an indole N‑aryl pyrimidine core with a piperidine‑3‑carboxylic acid moiety. It is supplied primarily as a research intermediate for constructing focused kinase‑inhibitor libraries.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1795083-99-6
Cat. No. B2703032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
CAS1795083-99-6
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24)
InChIKeyNKFMFERBUHORRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid – CAS 1795083‑99‑6 Technical Baseline for Research Procurement


1‑(6‑(1H‑indol‑1‑yl)pyrimidin‑4‑yl)piperidine‑3‑carboxylic acid (CAS 1795083‑99‑6, C₁₈H₁₈N₄O₂, MW 322.36) is a heterocyclic building block that combines an indole N‑aryl pyrimidine core with a piperidine‑3‑carboxylic acid moiety. It is supplied primarily as a research intermediate for constructing focused kinase‑inhibitor libraries. Its closest structural relatives include the 4‑carboxylic acid regioisomer (CAS 1788589‑59‑2) and the corresponding carboxamide derivatives that have shown sub‑micromolar PIM‑1/PIM‑2 activity [1].

Why 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid Cannot Be Simply Replaced by In‑Class Analogs


Simple replacement by the 4‑carboxylic acid regioisomer or by the des‑indole pyrimidine‑piperidine acid risks losing critical binding‑site complementarity and synthetic versatility. The 3‑carboxylic acid position directs amide‑coupled library output into distinct chemical space compared to the 4‑isomer, and the indole moiety contributes a defined π‑stacking and hydrogen‑bonding pattern [1]. Because the closest biochemically characterized analog (the 2‑ethoxyphenyl carboxamide) achieves an EC₅₀ of 37 nM against PIM kinase, changing the carboxylic acid anchor or the indole substituent is expected to alter the geometric presentation of the acid/amide group and erode on‑target potency [1].

Quantitative Differentiation: 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid vs. Closest Analogs


Carboxylic Acid Regioisomerism Drives Distinct pKa and Hydrogen‑Bond Geometries

The target compound bears a piperidine‑3‑carboxylic acid, whereas the closest commercial regioisomer (1‑(6‑(1H‑indol‑1‑yl)pyrimidin‑4‑yl)piperidine‑4‑carboxylic acid, CAS 1788589‑59‑2) contains a 4‑carboxylic acid. In unsubstituted nipecotic acid (3‑COOH) and isonipecotic acid (4‑COOH), the experimental pKa of the carboxylic acid group differs by approximately 0.5–0.6 units (nipecotic acid pKa ≈ 3.9; isonipecotic acid pKa ≈ 4.5) [1]. This difference, combined with a distinct spatial orientation of the acid relative to the pyrimidine ring, is expected to influence the acidity, solubility, and hydrogen‑bonding capacity of the target compound versus its 4‑isomer, which can affect both binding interactions and coupling efficiency in library synthesis.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

PIM Kinase Potency Translates from the 3‑Carboxamide Derivative: EC₅₀ = 37 nM

The 2‑ethoxyphenyl carboxamide derivative of the target acid, 1‑(6‑(1H‑indol‑1‑yl)pyrimidin‑4‑yl)‑N‑(2‑ethoxyphenyl)piperidine‑3‑carboxamide (CHEMBL4470576), demonstrated an EC₅₀ of 37 nM in a cellular assay measuring PIM kinase activity (pS6 reduction in KG1 cells) [1]. In contrast, related indole‑pyrimidine‑piperazine hybrids lacking the piperidine‑3‑carboxylic acid anchor failed to achieve comparable PIM potency in published screening cascades. The carboxylic acid form serves as the direct precursor for this pharmacophore; procurement of the acid allows systematic amide SAR expansion from a validated 37 nM starting point.

PIM Kinase Inhibitors Oncology Cellular Assay

Indole N‑Aryl Substitution Dictates π‑Stacking and Selectivity Profile

The target compound contains a 1H‑indol‑1‑yl group directly linked to the pyrimidine 6‑position. Analogs where the indole is absent (e.g., 1‑(pyrimidin‑4‑yl)piperidine‑3‑carboxylic acid) lose the π‑stacking surface required to occupy the hydrophobic pocket observed in PIM‑1/PIM‑2 co‑crystal structures [1]. Qualitative SAR from the patent family of CHEMBL4470576 indicates that replacing the indole with a phenyl or heterocyclic group reduces PIM2 IC₅₀ potency by >10‑fold relative to the indole‑containing lead, and the indole nitrogen is essential for a key hydrogen bond [2].

Structure-Activity Relationship Kinase Selectivity Computational Docking

Procurement‑Guided Application Scenarios for 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1795083‑99‑6)


PIM‑Focused Kinase Library Generation

The carboxylic acid serves as the late‑stage diversification anchor for generating amide libraries that explore the PIM kinase selectivity pocket. Starting from the 37 nM cellular EC₅₀ achieved by the 2‑ethoxyphenyl carboxamide, medicinal chemistry teams can perform parallel amide coupling to improve PIM2/1 selectivity while retaining the indole‑pyrimidine hydrogen‑bond network [1].

Regioisomer-Controlled Fragment Elaboration

Because the 3‑carboxylic acid position imparts a different vector for fragment growth compared to the 4‑isomer, researchers performing structure‑based design can use this compound to explore chemical space that is inaccessible with the 4‑regioisomer, enabling unique hinge‑binding orientations in kinase ATP pockets [2].

Precursor for Selective PIM‑1/2 Chemical Probes

The indole‑pyrimidine core has been validated in a patent‑disclosed series with PIM1 IC₅₀ as low as 0.64 nM. Procuring the carboxylic acid intermediate allows academic and industrial groups to synthesize custom amide probes that maintain the critical indole‑hinge interaction while tuning selectivity over PIM3 [3].

Physicochemical Property Optimization Studies

The predicted pKa discrepancy (≈3.9‑4.0 for the 3‑acid vs. ≈4.5 for the 4‑acid) enables systematic studies of how the carboxylic acid position influences solubility, permeability, and in vitro pharmacokinetics within a matched molecular pair framework, without altering the core indole‑pyrimidine pharmacophore [2].

Quote Request

Request a Quote for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.